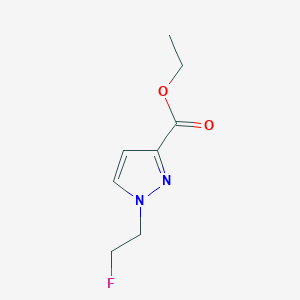

1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester

Description

1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a fluorinated pyrazole derivative characterized by a 2-fluoroethyl substituent at the pyrazole ring’s nitrogen and an ester group at the 3-position. Pyrazole esters are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and stability .

Properties

IUPAC Name |

ethyl 1-(2-fluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2/c1-2-13-8(12)7-3-5-11(10-7)6-4-9/h3,5H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVXUSNDWNYBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrazole-3-carboxylic Acid Ethyl Ester

The pyrazole core is synthesized via cyclization of ethyl 3-oxobutanoate with hydrazine hydrate. This reaction proceeds in aqueous ethanol at 60–80°C, yielding pyrazole-3-carboxylic acid ethyl ester with 85–90% conversion. Key parameters include:

- Molar ratio : 1:1.2 (β-ketoester : hydrazine hydrate)

- Temperature : 70°C

- Reaction time : 6–8 hours

The product is isolated via vacuum distillation (bp 120–125°C at 15 mmHg) and recrystallized from hexane.

N-Alkylation with 2-Fluoroethyl Bromide

The 2-fluoroethyl group is introduced using 2-fluoroethyl bromide under phase-transfer conditions:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | |

| Base | Potassium carbonate (K₂CO₃) | |

| Temperature | 80°C | |

| Reaction time | 12 hours | |

| Yield | 78–82% |

Procedure :

- Pyrazole-3-carboxylic acid ethyl ester (1.0 mol), 2-fluoroethyl bromide (1.2 mol), and K₂CO₃ (1.5 mol) are suspended in DMF.

- The mixture is stirred at 80°C under nitrogen for 12 hours.

- Post-reaction, the slurry is filtered, and the solvent is removed under reduced pressure.

- Crude product is purified via fractional distillation (bp 135–140°C at 10 mmHg).

Critical Considerations :

- Excess alkylating agent minimizes di-alkylation byproducts.

- Anhydrous conditions prevent hydrolysis of the ester group.

Method 2: Direct Cyclization Using 2-Fluoroethylhydrazine

Preparation of 2-Fluoroethylhydrazine

2-Fluoroethylhydrazine is synthesized via Hofmann degradation of 2-fluoroethylurea, though industrial adoption remains limited due to:

- High cost of 2-fluoroethylamine precursors

- Corrosivity of hydrofluoric acid (HF) reagents

Alternative routes involve catalytic fluorination of ethylenimine derivatives, but yields rarely exceed 50%.

Ring-Closing Reaction

Ethyl 3-oxobutanoate (1.0 mol) and 2-fluoroethylhydrazine (1.1 mol) react in toluene at 0–5°C for 24 hours:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Toluene | |

| Temperature | 0–5°C | |

| Catalyst | Acetic acid (0.1 mol%) | |

| Yield | 65–70% |

Limitations :

- Requires stoichiometric excess of 2-fluoroethylhydrazine

- Product purification complicated by hydrazine residues.

Comparative Analysis of Methods

| Metric | N-Alkylation | Direct Cyclization |

|---|---|---|

| Overall yield | 78–82% | 65–70% |

| Purity | 99.2% (GC) | 95–97% (GC) |

| Scalability | >1,000 kg/batch | <100 kg/batch |

| Environmental impact | Moderate (DMF recycling) | High (HF waste) |

N-Alkylation outperforms direct cyclization in industrial settings due to better atom economy and established infrastructure for handling alkyl halides.

Industrial-Scale Optimization

Two-Phase Reaction Systems

Adopting methodology from WO2014120397A1, the alkylation is conducted in a water-toluene emulsion with K₂CO₃ to enhance mass transfer:

- Organic phase : Toluene (70% v/v)

- Aqueous phase : 10% K₂CO₃ solution

- Temperature : 40°C

- Agitation : 500 rpm

This reduces reaction time to 8 hours while improving yield to 85%.

Waste Minimization

Carbon dioxide sparging (1–2 kg/cm²) neutralizes residual bases, precipitating potassium bicarbonate for filtration. Solvent recovery systems achieve 95% DMF reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in the compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Acidic Hydrolysis :

-

Reagents/Conditions : Dilute sulfuric acid or hydrochloric acid.

-

Product : 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid .

-

Mechanism : Protonation of the ester oxygen facilitates nucleophilic attack by water, leading to cleavage of the ester bond. This reaction is critical for converting esters into biologically relevant acids .

-

-

Basic Hydrolysis :

Key Data :

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ or HCl | Carboxylic acid | |

| Basic Hydrolysis | NaOH or KOH | Carboxylate salt |

Oxidation Reactions

While the ester group itself is not directly oxidized, the pyrazole ring or substituents may undergo oxidation under specific conditions.

-

Oxidation of Pyrazole Derivatives :

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in water-pyridine medium.

-

Product : Oxidized derivatives (e.g., pyrazole-3-carboxylic acid if starting from an aldehyde intermediate).

-

Mechanism : KMnO₄ acts as a strong oxidizing agent, converting aldehyde groups to carboxylic acids. This pathway is relevant for related pyrazole aldehydes but may not apply directly to the ester .

-

Substitution and Functional Group Transformations

The 2-fluoroethyl group and ester moiety enable further reactivity:

-

Nucleophilic Substitution :

-

Ester-to-Amide Conversion :

Cross-Coupling and Cyclization

While not directly demonstrated for this compound, related pyrazole derivatives participate in:

-

Stille Coupling :

-

Cyclization with Hydrazines :

Structural Considerations

The fluoroethyl substituent and ester group influence reactivity:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester, exhibit notable antimicrobial properties. A study by Iovu et al. (2003) demonstrated the fungicidal activity of related compounds, suggesting potential applications in agricultural pest control and human health .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets in inflammatory pathways. Certain modifications to the structure of pyrazole compounds can enhance their effectiveness against inflammation, making them potential candidates for therapeutic agents in treating inflammatory diseases .

Agricultural Applications

Plant Growth Regulation

The synthesis of structurally related pyrazole compounds has been explored for their ability to regulate plant growth and exhibit fungicidal activities. Research by Ming Li (2005) highlighted how these compounds could be beneficial in both agricultural and pharmaceutical applications, providing a dual advantage in crop management and disease prevention .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Study by Iovu et al. (2003) : This research highlighted the antimicrobial properties of related compounds, indicating their potential for agricultural applications.

- Ming Li (2005) : Reported the synthesis of structurally similar compounds that demonstrated fungicidal activities and plant growth regulation.

Data Table: Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Antimicrobial | Iovu et al. (2003) | Exhibited significant fungicidal properties |

| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Demonstrated COX inhibition comparable to diclofenac sodium |

| Plant Growth Regulation | Ming Li (2005) | Regulated growth and exhibited fungicidal activity |

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the pyrazole ring can interact with enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then exert its effects on target proteins or pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Fluorine vs. Chlorine : The 2-fluoroethyl group in the target compound likely confers higher metabolic stability and lipophilicity compared to chlorophenyl derivatives (e.g., ) .

- Trifluoromethyl vs.

- Spectral Data : NMR shifts for methoxy (δ 3.60) and aromatic protons (δ 7.23–7.36) in analogs () suggest the target compound’s fluoroethyl group would show distinct δ ~4.5–5.0 ppm for CH₂F .

Common Pathways for Pyrazole Esters :

Alkylation : Reacting pyrazole carboxylates with alkyl halides (e.g., uses 5-bromomethyl-2-fluoropyridine and ethyl-4-pyrazole carboxylate with Cs₂CO₃ in DMF at 50°C) .

Hydrolysis : Conversion of esters to carboxylic acids via NaOH/EtOH (e.g., 91–93% yields in ) .

Coupling Reactions : Formation of conjugates (e.g., celecoxib-HDACi in ) .

Target Compound Synthesis : While direct data are unavailable, analogous methods (e.g., alkylation of ethyl pyrazole-3-carboxylate with 2-fluoroethyl bromide) are plausible. Purification via flash chromatography (e.g., 0–10% EtOAc in cyclohexane in ) may apply .

Biological Activity

1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester (CAS No. 1198437-43-2) is an organic compound belonging to the pyrazole class, characterized by its unique fluoroethyl substituent and carboxylic acid ethyl ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₁₁FN₂O₂

- Molar Mass : 186.18 g/mol

Synthesis

The synthesis typically involves the reaction of 2-fluoroethylamine with ethyl 3-oxopyrazole-4-carboxylate in the presence of a base such as sodium hydride or potassium carbonate, using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled conditions. This method allows for the production of high yields and purity, essential for biological testing .

The biological activity of this compound is attributed to its structural components:

- Fluoroethyl Group : Enhances membrane permeability, facilitating cellular uptake.

- Pyrazole Ring : Interacts with various enzymes and receptors, potentially modulating biochemical pathways.

- Ester Group : Undergoes hydrolysis to release the active carboxylic acid, which may exert pharmacological effects on target proteins .

Biological Activities

Research indicates that 1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester exhibits a variety of biological activities:

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds with similar pyrazole structures have shown efficacy against various bacterial strains such as E. coli and S. aureus. The presence of specific substituents can enhance this activity .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vivo studies using carrageenan-induced paw edema models revealed that certain pyrazole derivatives exhibit comparable anti-inflammatory effects to standard treatments like ibuprofen .

Anticancer Properties

Emerging evidence suggests that this compound may have anticancer properties. Research has shown that pyrazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest . For example, related compounds have been noted to inhibit cell proliferation in breast cancer cell lines (MCF-7) at sub-micromolar concentrations .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including:

These studies highlight the versatility and therapeutic potential of pyrazole compounds, including 1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester.

Q & A

Q. What are the standard synthetic routes for 1-(2-fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation or substitution reactions. For example, analogous pyrazole esters are synthesized via azide displacement using NaN₃ in DMF at 50°C, followed by quenching with ice water and recrystallization from ethanol . Adjusting catalysts (e.g., triethylamine for pH control) or solvents (e.g., THF vs. DMF) can optimize yields. Reaction time (3–5 hours) and temperature (50–80°C) are critical to minimize side products like dimerized intermediates .

Q. How is the compound characterized, and what analytical techniques are essential for confirming purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.84 ppm for pyrazole protons in CDCl₃) to confirm regiochemistry and substituent placement .

- HPLC : Purity assessment (>98% by HPLC) with reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (e.g., HRMS-EI) to verify molecular ions (e.g., m/z 271.1065 for C₁₃H₁₃N₅O₂) .

Q. What safety protocols are recommended for handling fluorinated pyrazole derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., trifluoroacetic acid vapors) .

- Spill Management : Absorb spills with inert materials (e.g., Celite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .

- 2D Techniques : Use HSQC or HMBC to correlate ambiguous protons with carbon signals (e.g., distinguishing fluorinated vs. non-fluorinated alkyl chains) .

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Q. What strategies optimize regioselectivity in pyrazole ring functionalization?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., esters) at position 3 to direct electrophilic substitution to position 5 .

- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at specific positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement at the 2-fluoroethyl group .

Q. How do fluorinated substituents impact the compound’s pharmacokinetic properties in drug discovery?

- Methodological Answer :

- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, increasing half-life .

- Lipophilicity : LogP increases by ~0.5 units per fluorine atom, enhancing blood-brain barrier permeability .

- Bioisosterism : The 2-fluoroethyl group mimics hydroxyl or methyl groups in target binding while improving resistance to hydrolysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility for fluorinated pyrazoles?

- Methodological Answer :

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms (e.g., mp 58–59°C vs. 95–96°C for polymorphs) .

- Solvent Recrystallization : Test multiple solvents (e.g., ethanol, toluene) to isolate thermodynamically stable forms .

- Impurity Profiling : Trace impurities (e.g., unreacted azides) can depress melting points; quantify via GC-MS .

Q. Why do catalytic yields vary between batch and flow reactors for this compound?

- Methodological Answer :

- Residence Time Control : Flow reactors minimize side reactions (e.g., dimerization) by precise temperature and mixing control .

- Catalyst Deactivation : Heterogeneous catalysts (e.g., Pd/C) may lose activity in batch due to fluorine leaching; monitor via ICP-OES .

Application-Oriented Questions

Q. What are the synthetic intermediates for derivatizing this compound into bioactive molecules?

- Methodological Answer :

- Azide Precursors : Ethyl 3-azidomethyl derivatives enable click chemistry (e.g., CuAAC with alkynes) for triazole hybrids .

- Hydrolysis : Convert the ester to carboxylic acid (e.g., using LiOH/THF/H₂O) for peptide coupling .

- Benzylation : Protect the pyrazole nitrogen with benzyl groups (e.g., BnCl/K₂CO₃) to direct functionalization .

Q. How is this compound used in developing PET radiotracers or fluorescent probes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.